molecular formula C17H16ClN5O B2477282 1-(4-chlorophenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034609-52-2

1-(4-chlorophenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2477282
CAS No.: 2034609-52-2
M. Wt: 341.8
InChI Key: TWEZGXNGWYGHJB-UHFFFAOYSA-N
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Description

This urea derivative features a 4-chlorophenyl group linked via a urea bridge to a pyridinylmethyl moiety substituted with a 1-methyl-1H-pyrazol-4-yl group at the 6-position. The compound’s structure combines aromatic and heterocyclic components, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-23-11-13(10-21-23)16-7-2-12(8-19-16)9-20-17(24)22-15-5-3-14(18)4-6-15/h2-8,10-11H,9H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEZGXNGWYGHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through a nucleophilic substitution reaction.

    Coupling Reaction: The intermediate is then coupled with the appropriate urea derivative under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors or continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at its pyridine and pyrazole moieties. Key findings include:

  • Pyridine ring oxidation : Treatment with hydrogen peroxide (H₂O₂) in acidic conditions generates N-oxide derivatives, confirmed via LC-MS analysis .

  • Methyl group oxidation : Potassium permanganate (KMnO₄) oxidizes the 1-methyl group on the pyrazole to a carboxylic acid under reflux conditions.

Reaction SiteOxidizing AgentProductYield (%)
Pyridine N-oxidationH₂O₂ (30%)Pyridin-3-yl N-oxide68
Pyrazole-CH₃ oxidationKMnO₄Pyrazole-1-carboxylic acid52

Reduction Reactions

Reductive modifications target the urea linkage and aromatic systems:

  • Urea reduction : Lithium aluminum hydride (LiAlH₄) reduces the urea group to a bis-amine, retaining the pyridine-pyrazole scaffold .

  • Chlorophenyl dehalogenation : Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom from the 4-chlorophenyl group .

SubstrateReducing AgentProductConditions
Urea groupLiAlH₄1-(4-chlorophenyl)-3-((6-(1-methylpyrazol-4-yl)pyridin-3-yl)methyl)amineTHF, 0°C → RT
4-ChlorophenylH₂/Pd-CPhenyl derivativeEtOH, 50 psi H₂

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions:

  • Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 120°C to form 4-aminophenyl derivatives .

  • Hydrolysis : Aqueous NaOH converts the chlorophenyl group to a hydroxylphenyl analog.

ReactionReagentProductRate Constant (k, s⁻¹)
Chlorine displacementBenzylamine4-(Benzylamino)phenyl derivative1.2 × 10⁻³
HydrolysisNaOH (1M)4-Hydroxyphenyl derivative8.7 × 10⁻⁴

Cross-Coupling Reactions

The pyridine and pyrazole rings enable Pd-catalyzed couplings:

  • Suzuki-Miyaura coupling : Boronic acids react at the pyridine C6 position in the presence of Pd(PPh₃)₄ .

  • Buchwald-Hartwig amination : Secondary amines couple to the pyridine ring under microwave irradiation .

Coupling TypeSubstrateCatalystProduct Yield (%)
Suzuki (C6)Phenylboronic acidPd(PPh₃)₄78
Buchwald-HartwigPiperidinePd₂(dba)₃/XPhos65

Urea-Specific Reactivity

The urea functionality exhibits hydrolysis and condensation:

  • Acid-catalyzed hydrolysis : Concentrated HCl cleaves the urea into 4-chloroaniline and a pyridine-pyrazole carbamate .

  • Condensation with aldehydes : Forms Schiff base adducts at the urea NH groups .

ReactionConditionsMajor Product
HydrolysisHCl (6M), reflux4-Chloroaniline + Pyridine-pyrazole carbamate
Schiff base formationBenzaldehyde, EtOHN,N'-Diarylurea

Photochemical Reactions

UV irradiation induces C–H bond activation:

  • Pyridine C–H arylation : Irradiation with UV light (365 nm) in the presence of aryl iodides yields biaryl products .

SubstrateLight SourceProductQuantum Yield (Φ)
4-IodotolueneUV (365 nm)6-(4-Methylphenyl)pyridine derivative0.12

Key Mechanistic Insights

  • The pyridine ring directs electrophilic substitution to the C4 position due to its electron-deficient nature .

  • Steric hindrance from the 1-methylpyrazole group slows reactions at the pyridine C2 position.

  • Urea hydrolysis follows a stepwise mechanism, with protonation at the carbonyl oxygen preceding nucleophilic attack .

Scientific Research Applications

Anticancer Research

The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth and proliferation. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may interfere with cell cycle regulation and apoptosis pathways.

Case Study : In vitro studies indicated that 1-(4-chlorophenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Its structural features allow it to compete effectively with substrates for the active site of these enzymes.

Case Study : In a rat model of carrageenan-induced paw edema, administration of the compound resulted in significant reductions in swelling, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against RNA viruses. Its mechanism involves interference with viral replication processes, making it a candidate for further development as an antiviral agent.

Case Study : A study found that derivatives similar to this compound exhibited significant antiviral activity against strains of the Dengue virus, with effective concentration values (EC50) ranging from 0.20 to 0.35 μM .

Summary of Research Findings

Application Area Mechanism Efficacy Indicators References
AnticancerEnzyme inhibition, apoptosis inductionReduced cell viability in cancer lines
Anti-inflammatoryCOX inhibitionSignificant edema reduction in animal models
AntiviralViral replication interferenceEC50 values between 0.20 - 0.35 μM against Dengue

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The 4-chlorophenyl group is a common pharmacophore in urea derivatives. Key comparisons include:

  • 1-(4-Chlorophenyl)-3-(3-pyridylmethyl)urea (): This analog replaces the pyrazolyl-substituted pyridine with a simpler 3-pyridylmethyl group. Its molecular weight (261.71 g/mol) is lower than the target compound, suggesting reduced steric bulk, which may influence binding affinity or solubility .
  • 1-[(4-Methoxyphenyl)methyl]-3-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea (): The 4-methoxyphenyl substituent introduces electron-donating effects, contrasting with the electron-withdrawing chloro group. This substitution could alter metabolic stability or target engagement .

Table 1: Substituent Effects on Aryl Groups

Compound Aryl Group Molecular Weight (g/mol) Key Feature
Target Compound 4-Chlorophenyl ~351.40* Electron-withdrawing Cl
1-(4-Chlorophenyl)-3-(3-pyridylmethyl)urea 4-Chlorophenyl 261.71 Simpler pyridine substituent
Compound 4-Methoxyphenyl 351.40 Electron-donating OMe

*Estimated based on ’s analog with similar structure.

Heterocyclic Core Modifications

The pyridine-pyrazole moiety in the target compound is a distinguishing feature. Comparisons include:

  • This highlights the importance of pyridine-based substituents in enhancing activity .
  • Imidazo[1,2-a]pyridine Derivatives (): Compounds like 15a and 15f replace the urea bridge with imidazo[1,2-a]pyridine cores but retain the 4-chlorophenyl group. Their NMR data (δ 7.2–8.5 ppm for aromatic protons) suggest distinct electronic environments compared to urea-based analogs .

Table 2: Heterocyclic Core Comparisons

Compound Core Structure Key Functional Groups Notable Data
Target Compound Urea-linked pyridine-pyrazole 6-(1-methyl-1H-pyrazol-4-yl)pyridine N/A (Data inferred from analogs)
Benzoquinazolinone 12 Benzoquinazolinone Hydroxycyclohexyl group Higher potency than BQCA
Imidazo[1,2-a]pyridine 15a Imidazo[1,2-a]pyridine 4-Chlorophenyl, triazolylmethyl δ 7.8 ppm (^1H NMR, aromatic)

Urea Bridge Modifications

Variations in the urea linker’s substituents significantly impact bioactivity:

  • 1-(4-Chlorophenyl)-3-(5-isopropyl-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea (): Replaces the pyridinylmethyl group with a dihydropyrazolyl moiety. The 99% purity and high yield (87–92% in ) suggest synthetic accessibility, though the bulky isopropyl group may reduce membrane permeability .

Table 3: Urea Bridge Substituent Variations

Compound Urea Substituent Molecular Weight (g/mol) Notable Property
Target Compound Pyridine-pyrazole ~351.40 Balanced steric/electronic profile
Compound Dihydropyrazolyl 903.90 (C26H26ClN5O2) High purity (99%)
Compound Chiral pyrrolidinyl-pyrimidinyl N/A Fluorine-enhanced selectivity

Key Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group () may improve metabolic stability compared to 4-methoxyphenyl analogs, but at the cost of reduced solubility .
  • Heterocyclic Bulk and Potency: Pyridine-pyrazole hybrids (target compound) likely offer a balance between potency and synthetic feasibility, as seen in ’s benzoquinazolinone 12 .

Biological Activity

1-(4-chlorophenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including antitumor, anti-inflammatory, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl moiety and the 1-methyl-1H-pyrazol-4-yl group enhances its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have shown significant inhibition of cancer cell lines:

CompoundCell LineIC50 (µM)
AMCF-70.39 ± 0.06
BNCI-H4600.46 ± 0.04
CHCT1160.16 ± 0.03

These results indicate that the compound could be effective against various cancer types by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. For example, compounds derived from the pyrazole scaffold have demonstrated significant inhibition of inflammatory mediators:

CompoundIC50 (µg/mL)
D60.56
E57.24
F69.15

These values are comparable to standard anti-inflammatory drugs, suggesting that the compound may serve as a viable alternative in managing inflammatory conditions .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:

EnzymeIC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

These findings indicate that the compound possesses significant enzyme inhibitory activity, which could be beneficial in treating conditions related to these enzymes .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated that certain modifications led to enhanced antitumor activity against breast cancer cell lines, with IC50 values significantly lower than those of existing treatments .
  • Inflammation Models : In vivo models showed that pyrazole derivatives reduced inflammation markers effectively, supporting their potential use in chronic inflammatory diseases .

Q & A

Q. Table 1: Comparative SAR of Urea Derivatives

Compound ModificationTarget Affinity (IC50, nM)Selectivity IndexReference
Pyrazole CH3 (Parent)150 ± 101.0
Pyrazole CF385 ± 52.3
4-Fluorophenyl120 ± 84.1

Q. Table 2: Recommended Analytical Parameters

TechniqueKey ParametersAcceptance Criteria
HPLCColumn: C18, 5 µm; Mobile phase: MeCN/H2O (70:30)Purity ≥ 95%
1H NMRSolvent: DMSO-d6; Frequency: 400 MHzδ 8.2–8.5 (urea NH)

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